4-(2,3-dimethylphenyl)butanoic Acid
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Overview
Description
4-(2,3-Dimethylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O2. It is a derivative of butanoic acid, featuring a 2,3-dimethylphenyl group attached to the fourth carbon of the butanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-dimethylphenyl)butanoic acid typically involves the reaction of 2,3-dimethylbenzene with butanoic acid derivatives under specific conditions. One common method is the Friedel-Crafts acylation, where 2,3-dimethylbenzene reacts with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CH}_3)_2 + \text{CH}_3\text{CH}_2\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_3(\text{CH}_3)_2\text{CH}_2\text{CH}_2\text{COOH} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions: 4-(2,3-Dimethylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Formation of 4-(2,3-dimethylphenyl)butanone or this compound.
Reduction: Formation of 4-(2,3-dimethylphenyl)butanol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
4-(2,3-Dimethylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,3-dimethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 4-(2,4-Dimethylphenyl)butanoic acid
- 4-(3,4-Dimethylphenyl)butanoic acid
- 4-(2,3-Dimethylphenyl)butyric acid
Comparison: 4-(2,3-Dimethylphenyl)butanoic acid is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological effects.
Properties
CAS No. |
13621-30-2 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-(2,3-dimethylphenyl)butanoic acid |
InChI |
InChI=1S/C12H16O2/c1-9-5-3-6-11(10(9)2)7-4-8-12(13)14/h3,5-6H,4,7-8H2,1-2H3,(H,13,14) |
InChI Key |
ZTGIHSPNBGGQOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CCCC(=O)O)C |
Origin of Product |
United States |
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